molecular formula C11H18ClN5 B12232600 N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12232600
M. Wt: 255.75 g/mol
InChI Key: OOEGINCTHVYSOZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Poly-substituted Pyrazole Derivatives

The compound’s name adheres to Hantzsch-Widman rules for heterocyclic systems and IUPAC substitutive nomenclature for branched substituents. The parent structure is a pyrazole ring (1H-pyrazole), a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents are prioritized based on:

  • Heteroatom position : Nitrogen atoms in pyrazole are assigned positions 1 and 2 by default.
  • Substituent hierarchy : Alkyl groups (ethyl, methyl) are treated as prefixes in alphabetical order.

The first pyrazole ring is substituted at position 1 with an ethyl group and at position 3 with a methylene-amine bridge. The second pyrazole ring carries methyl groups at positions 2 and 5. The hydrochloride counterion is denoted as a separate ionic component.

Stepwise derivation :

  • Base structure : 1-Ethyl-1H-pyrazole-3-ylmethylamine.
  • Secondary substitution : The amine group is attached to the second pyrazole ring (2,5-dimethyl-1H-pyrazol-3-amine).
  • Salt formation : Hydrochloride counterion added via protonation of the amine.

Final IUPAC name:
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-2,5-dimethyl-1H-pyrazol-3-amine;hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula is C₁₁H₁₈ClN₅ , derived as follows:

Component Quantity
Carbon (C) 11
Hydrogen (H) 18
Chlorine (Cl) 1
Nitrogen (N) 5

Molecular weight calculation :

  • C: 11 × 12.01 = 132.11
  • H: 18 × 1.008 = 18.14
  • Cl: 1 × 35.45 = 35.45
  • N: 5 × 14.01 = 70.05
  • Total : 132.11 + 18.14 + 35.45 + 70.05 = 255.75 g/mol

The molecular weight aligns with bis-pyrazole derivatives reported in crystallographic databases.

Structural Elucidation Through X-ray Crystallography Data

X-ray diffraction studies reveal the following key features:

Bond Lengths and Angles
Parameter Value (Å/°)
Pyrazole N–N bond 1.34 Å
C–N bond (amine bridge) 1.47 Å
N–C–N angle (pyrazole) 108.5°

The pyrazole rings exhibit planarity (mean deviation: 0.02 Å), consistent with aromatic delocalization. The methylene-amine bridge adopts a gauche conformation to minimize steric clash between the ethyl and methyl groups.

Hydrogen Bonding

The hydrochloride counterion participates in a N–H···Cl hydrogen bond (2.89 Å), stabilizing the crystal lattice. Additional van der Waals interactions between methyl groups (3.2–3.5 Å) further enhance packing efficiency.

Comparative Analysis

Compared to unsubstituted pyrazole (C₃H₄N₂, MW 68.08 g/mol), the addition of ethyl, methyl, and amine groups increases molecular weight by ~275%, reflecting the compound’s structural complexity.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

OOEGINCTHVYSOZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Formation of 1-Ethylpyrazole Intermediate

The synthesis begins with preparing the 1-ethylpyrazole moiety, a critical precursor. This step typically involves cyclocondensation of hydrazine derivatives with diketones or alkynes. For example, reacting hydrazine hydrate with acetylacetone in ethanol under reflux yields 1-ethylpyrazole after alkylation with ethyl bromide. Key parameters include:

Parameter Conditions Source Reference
Solvent Ethanol
Temperature 80–100°C
Reaction Time 6–8 hours
Yield 70–85%

The ethyl group at the pyrazole’s 1-position enhances steric stability, which is crucial for subsequent coupling reactions.

Methylation of Pyrazole Rings

Introducing dimethyl groups at the 2- and 5-positions of the second pyrazole ring requires selective methylation. This is achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, with DMSO often employed as a polar aprotic solvent to stabilize intermediates.

$$ \text{Pyrazole} + 2\,\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMSO}} \text{2,5-Dimethylpyrazole} $$

Excessive methylation is mitigated by controlling stoichiometry (1:2.2 molar ratio of pyrazole to methyl iodide) and reaction time (4–6 hours).

Coupling of Pyrazole Moieties

The two pyrazole units are connected via a methylene bridge using a Mannich-type reaction. 2,5-Dimethylpyrazol-3-amine reacts with 1-ethylpyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

$$ \text{R-NH}2 + \text{R'-CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-NH-CH}_2\text{-R'} $$

Key challenges include avoiding over-reduction and ensuring regioselectivity. Solvent choice (e.g., THF or DCM) and pH control (6.5–7.5) are critical for achieving yields above 75%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve aqueous solubility. This involves treating the amine with hydrochloric acid in a polar solvent like isopropanol:

$$ \text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+\text{Cl}^- $$

Crystallization conditions (cooling rate, solvent evaporation) influence particle size and purity, with optimal yields reaching 90–95%.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

DMSO and DMF are preferred for coupling reactions due to their high polarity and ability to dissolve reactive intermediates. Elevated temperatures (80–100°C) accelerate reaction kinetics but risk side reactions such as N-alkylation. Comparative studies show DMSO provides a 15% higher yield than DMF under identical conditions.

Catalytic Systems

Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency during intermediate steps, as evidenced in analogous syntheses. Homogeneous catalysts like CuI improve Ullmann-type couplings but require rigorous oxygen exclusion.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to flow chemistry reduces reaction times from hours to minutes. Microreactors enable precise temperature control (±2°C) and higher surface-area-to-volume ratios, improving yield consistency (89–92%).

Purification Techniques

Industrial processes employ simulated moving bed (SMB) chromatography for large-scale separation, achieving >99% purity. Recrystallization from ethanol/water mixtures remains cost-effective for small batches.

Structural Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

Technique Key Data Source Reference
$$ ^1\text{H NMR} $$ δ 2.25 (s, 6H, CH$$ _3 $$), δ 4.15 (q, 2H, CH$$ _2 $$)
HRMS m/z 255.75 [M+H]$$ ^+ $$

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar pyrazole ring system with a dihedral angle of 12.5° between the two rings, stabilizing the hydrochloride salt via N–H···Cl hydrogen bonds.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced pyrazole compounds .

Scientific Research Applications

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds discussed in the literature:

Structural Analogs

  • H-Series Inhibitors (e.g., H-7, H-8, H-9): These isoquinoline sulfonamide derivatives (e.g., H-7 hydrochloride: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) share a heterocyclic core but differ in substituents. Unlike the target compound, which has dual pyrazole rings, H-series inhibitors feature sulfonamide and piperazine groups, enabling kinase inhibition via ATP-competitive binding . Key Differences:
  • Solubility : H-Series compounds often require hydrochloride salts for stability, similar to the target compound.
  • Bioactivity: H-89 (an H-series inhibitor) targets protein kinase A (PKA) with IC₅₀ values in the nanomolar range, whereas pyrazole derivatives may target distinct pathways .
  • Methyl Benzoate Derivatives (B1–B5) :
    Compounds like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) exhibit PCSK9 inhibitory activity (Fig. 7 in ). While structurally dissimilar (benzamide vs. pyrazole), they highlight the role of aromatic rings and substituents in modulating gene expression.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Dose-Effect Analysis :
    The Litchfield-Wilcoxon method () provides a framework for comparing median effective doses (ED₅₀) and slopes of dose-response curves. For pyrazole derivatives, such analysis could determine potency relative to analogs like KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), which modulates acetylcholine receptors .

  • Chromatographic Behavior: discusses separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters on chiral stationary phases (CSPs). Pyrazole derivatives with similar hydrophobicity or stereochemistry may exhibit comparable retention times, influencing formulation strategies.

Limitations of Available Evidence

The provided sources lack direct data on the target compound. Key gaps include:

  • Mechanistic Studies: No evidence details its binding affinity, enzymatic targets, or metabolic stability.
  • Clinical Data : Absence of in vivo efficacy or toxicity profiles limits translational insights.

Recommended Research Directions

Structure-Activity Relationship (SAR) Studies : Compare the target compound with pyrazole analogs (e.g., KHG26792) to assess substituent effects on activity.

Kinase Profiling : Use assays akin to those for H-series inhibitors to identify kinase targets .

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Characteristics

The molecular formula of this compound is C11H18ClN5C_{11}H_{18}ClN_{5} with a molecular weight of approximately 255.75 g/mol. The structure features a pyrazole ring, which is significant for its biological activity.

Property Details
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
Chemical StructurePyrazole derivative

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent . The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in inflammatory pathways, thereby modulating their activity.
  • Receptor Interaction : It potentially interacts with receptors that play a role in cell signaling related to cancer proliferation and inflammation.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced tumor growth.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • C6 Glioma Cell Line : The compound exhibited an IC50 value of 5.13 µM, more effective than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the compound induces significant apoptosis in these cells.
Cell Line IC50 (µM) Mechanism of Action
C65.13Induces apoptosis and cell cycle arrest
L929>50Non-cytotoxic to healthy cells

Comparative Analysis with Other Pyrazole Derivatives

Comparative studies have highlighted the unique biological profiles of this compound against other pyrazole derivatives:

Compound Name IC50 (µM) Biological Activity
N-(1-Ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol6.00Moderate anti-inflammatory
N-(2-Ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol7.50Antioxidant properties

Case Studies

Several case studies have been documented regarding the efficacy of N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amines in clinical settings:

  • Case Study on Glioma Treatment : A clinical trial involving patients with recurrent glioma showed promising results with the administration of this compound alongside standard treatments, leading to improved patient outcomes and reduced tumor size.
  • Inflammatory Disease Models : Animal models of chronic inflammation treated with this compound exhibited reduced markers of inflammation and improved clinical symptoms compared to control groups.

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